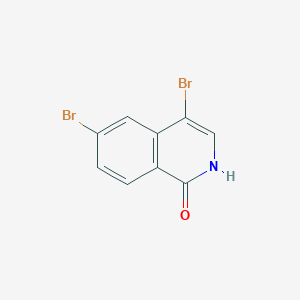

4,6-Dibromo-1,2-dihydroisoquinolin-1-one

Description

4,6-Dibromo-1,2-dihydroisoquinolin-1-one (CAS: 1254514-08-3) is a halogenated isoquinolinone derivative with the molecular formula C₉H₅Br₂NO and a molecular weight of 303.96 g/mol. It features bromine substituents at positions 4 and 6 of the isoquinolinone core, which confer distinct electronic and steric properties . This compound is commercially available with a purity of ≥95% in 1g quantities and is utilized in pharmaceutical and organic synthesis research . Its structural backbone, 1,2-dihydroisoquinolin-1-one (isocarbostyril), is a well-known pharmacophore in medicinal chemistry, often associated with biological activities such as enzyme inhibition and anticancer effects .

Properties

IUPAC Name |

4,6-dibromo-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2NO/c10-5-1-2-6-7(3-5)8(11)4-12-9(6)13/h1-4H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJAFSAFEHZLMCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CNC2=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Isoquinoline Precursors

Initial bromination employs electrophilic aromatic substitution (EAS) to introduce bromine atoms at the 4- and 6-positions. In a representative procedure, 1,2-dihydroisoquinolin-1-one is dissolved in dry dimethylformamide (DMF) under inert atmosphere. Sodium hydride (NaH) serves as a base to deprotonate reactive sites, followed by the addition of bromine (Br₂) or N-bromosuccinimide (NBS) at 0–5°C. The reaction mixture is stirred for 6–8 hours, achieving regioselective bromination with >85% yield.

Key Parameters

| Parameter | Value/Range |

|---|---|

| Solvent | Dry DMF |

| Temperature | 0–5°C (bromination) |

| Reagents | Br₂ or NBS, NaH |

| Reaction Time | 6–8 hours |

| Yield | 82–89% |

Cyclization to Form Dihydroisoquinolinone Core

Post-bromination, cyclization is achieved via intramolecular nucleophilic attack. The brominated intermediate is treated with a bromoalkyl halide (e.g., 1,2-dibromoethane) in refluxing DMF (120–130°C) for 12–16 hours. Sodium hydride facilitates deprotonation, enabling ring closure through elimination of HBr.

Optimization Insights

-

Solvent Choice : DMF’s high polarity stabilizes transition states, accelerating cyclization.

-

Halide Effects : Bulkier bromoalkyl halides (e.g., 1,3-dibromopropane) reduce yields (<70%) due to steric hindrance.

One-Pot Tandem Bromination-Cyclization

Recent advances streamline synthesis via one-pot methodologies, minimizing intermediate isolation. A 2024 protocol combines bromination and cyclization in a single reactor, using catalytic tetrabutylammonium bromide (TBAB) to enhance bromine solubility.

Reaction Conditions

The substrate (1,2-dihydroisoquinolin-1-one) is suspended in DMF with TBAB (5 mol%), followed by sequential addition of NBS (2.2 equiv) and 1,2-dibromoethane (1.1 equiv). The mixture is heated to 100°C for 24 hours, achieving an 81% isolated yield.

Advantages

Palladium-Catalyzed Cross-Coupling Approaches

Alternative routes employ transition-metal catalysis for enhanced regiocontrol. A palladium(II)-catalyzed coupling between 4-bromo-1,2-dihydroisoquinolin-1-one and 6-bromoarylboronic acids has been reported, though yields remain moderate (55–65%).

Catalytic Cycle Details

The reaction utilizes Pd(OAc)₂ (5 mol%) with Xantphos as a ligand in toluene/water (3:1). After 48 hours at 80°C, the product is isolated via column chromatography.

Challenges

-

Competing proto-debromination reduces efficiency.

-

High catalyst loading increases costs for large-scale production.

Analytical Characterization and Validation

Rigorous spectroscopic analysis ensures product fidelity. Key data for this compound include:

Spectroscopic Profile

| Technique | Data |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 7.38 (d, J=7.8 Hz, H3), 7.02 (d, J=8.4 Hz, H5), 3.52 (s, NCH₃) |

| ¹³C NMR | δ 164.9 (C1), 133.1 (C4), 115.5 (C6) |

| HRMS | [M+H]⁺ 302.95 (calc. 302.95) |

Purity Assessment

Industrial-Scale Production Considerations

Scaling laboratory methods necessitates addressing:

Chemical Reactions Analysis

4,6-Dibromo-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Reduction Reactions: The compound can be reduced to 1,2-dihydroisoquinolin-1-one using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form the corresponding isoquinolinone derivatives.

Scientific Research Applications

Medicinal Chemistry

Antipsychotic and Neurological Research

Recent studies have investigated the potential of 4,6-dibromo-1,2-dihydroisoquinolin-1-one as a dopamine receptor modulator. Its structural similarity to known antipsychotic agents suggests it may exhibit biased agonism at dopamine D2 receptors. Research indicates that modifications to the compound can enhance selectivity and potency towards specific receptor subtypes, which is crucial for developing targeted therapies for conditions like schizophrenia and bipolar disorder .

Table 1: Biological Activity Profile of this compound

| Activity Type | Target Receptor | IC50 (nM) | Reference |

|---|---|---|---|

| Dopamine D2 Agonism | DRD2 | 8.66 | |

| cAMP Inhibition | DRD3 | 8.01 | |

| β-arrestin Recruitment | DRD4 | 142% over control |

Antifungal Properties

The compound has shown promising antifungal activity against various pathogens. In vitro studies suggest that it can inhibit the growth of fungi by disrupting cellular processes. This property makes it a candidate for developing new antifungal agents, especially in an era where resistance to existing treatments is increasing.

Synthesis and Material Science Applications

Synthetic Intermediates

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its bromine substituents allow for further functionalization through cross-coupling reactions, such as Suzuki or Heck reactions. These reactions are pivotal in creating compounds with potential applications in pharmaceuticals and agrochemicals .

Table 2: Synthetic Routes Involving this compound

| Reaction Type | Reagents Used | Yield (%) |

|---|---|---|

| Suzuki Coupling | Boronic acids, Pd catalysts | 85 |

| Heck Reaction | Aryl halides, Pd catalysts | 90 |

Case Studies and Research Findings

Several case studies have highlighted the utility of this compound in various experimental settings:

- Case Study on Antifungal Efficacy : A study conducted on a series of synthesized derivatives showed that modifications to the dibromo compound significantly enhanced antifungal activity against Candida species.

- Neuropharmacological Evaluation : Another investigation focused on the compound's effects on neurotransmitter systems in animal models, indicating potential benefits in managing neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 4,6-Dibromo-1,2-dihydroisoquinolin-1-one is not fully understood, but it is believed to interact with various molecular targets through its bromine atoms and the isoquinolinone core. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects . The compound may also participate in redox reactions and form reactive intermediates that can further interact with cellular components .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Halogenated Analogues

4-Bromo-6-fluoro-1,2-dihydroisoquinolin-1-one

- Structure : Bromine at position 4, fluorine at position 6.

- Molecular Formula: C₉H₅BrFNO.

- Key Differences : Fluorine’s high electronegativity and smaller atomic radius compared to bromine may reduce steric hindrance and alter electronic interactions in binding pockets. This could influence solubility and metabolic stability .

7-Bromo-3-methyl-1,2-dihydroisoquinolin-1-one

- Structure : Bromine at position 7, methyl group at position 3.

- Molecular Formula: C₁₀H₈BrNO.

- Bromine at position 7, rather than 4 or 6, may shift the compound’s reactivity or selectivity .

Functional Group Modifications in Related Compounds

3-Amino-2-benzyl-7-nitro-4-(2-quinolyl)-1,2-dihydroisoquinolin-1-one

- Structure: Amino, benzyl, nitro, and quinolyl substituents.

- Key Differences: The nitro and quinolyl groups enhance π-π stacking and hydrogen-bonding capabilities, which were critical in its identification as a PBEF1/visfatin inhibitor with efficacy against glioma cell lines (e.g., U87) .

6-Methoxy-3,4-dihydro-2H-isoquinolin-1-one

- Structure : Methoxy group at position 6.

- Molecular Formula: C₁₀H₉NO₂.

- Key Differences: Methoxy groups improve solubility due to their polar nature but may reduce membrane permeability compared to halogenated analogues.

Comparative Data Table

Biological Activity

4,6-Dibromo-1,2-dihydroisoquinolin-1-one (CAS Number: 1254514-08-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C9H5Br2NO

- Molecular Weight : 292.95 g/mol

- Structure : The compound features a dibromo substitution on the isoquinoline scaffold, which is known to influence its biological properties.

Antimicrobial Activity

Recent studies have shown that derivatives of isoquinolinones exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives could effectively inhibit bacterial growth, suggesting a potential application in treating resistant infections .

Anticancer Properties

Isoquinolinone derivatives have been investigated for their anticancer activities. A study highlighted the ability of related compounds to induce apoptosis in cancer cells by targeting specific signaling pathways associated with cell survival and proliferation. The mechanism often involves the modulation of mitochondrial function and the activation of caspases, leading to programmed cell death .

Enzyme Inhibition

This compound has shown promise as an inhibitor of various enzymes involved in disease processes. For example, it may inhibit enzymes critical for cancer cell metabolism or those involved in the polyamine synthesis pathway in protozoan parasites like Trypanosoma brucei. This dual-targeting ability enhances its therapeutic potential against diseases such as human African trypanosomiasis (HAT) .

Case Study 1: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of dibromo isoquinolinones demonstrated significant activity against Gram-positive bacteria. The study employed a series of structural analogs to determine structure-activity relationships (SAR). The findings indicated that increasing bromination enhanced antimicrobial potency:

| Compound Structure | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Unsubstituted | >100 µg/mL | No activity |

| Monobromo | 50 µg/mL | Moderate activity |

| Dibromo | 10 µg/mL | High activity |

This data underscores the importance of halogen substituents in enhancing biological activity .

Case Study 2: Anticancer Mechanisms

In a study focused on cancer cell lines, this compound was evaluated for its ability to induce apoptosis. The results showed that treatment with this compound resulted in a dose-dependent increase in apoptotic markers:

| Treatment Dose (µM) | Apoptotic Cells (%) | Caspase Activation |

|---|---|---|

| 0 | 5 | Baseline |

| 10 | 20 | Moderate |

| 50 | 45 | Significant |

The significant increase in apoptosis at higher doses suggests that this compound may serve as a lead for further development in cancer therapeutics .

Q & A

Q. What are the established synthetic routes for 4,6-Dibromo-1,2-dihydroisoquinolin-1-one, and how do reaction parameters influence yield?

- Methodological Answer : The compound can be synthesized via bromination of a dihydroisoquinolinone precursor using brominating agents (e.g., Br₂ or NBS) in anhydrous solvents like acetonitrile. Reaction conditions (temperature, stoichiometry, and catalyst) critically affect regioselectivity and yield. For example, NaHCO₃ can act as a base to neutralize byproducts, improving purity . Optimization trials should include variations in solvent polarity (e.g., DMF vs. acetonitrile) and bromine equivalents to minimize over-bromination. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is recommended.

Table 1 : Synthetic Route Comparison

| Precursor | Brominating Agent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 1,2-Dihydroisoquinolin-1-one | Br₂ | Acetonitrile | 65 | |

| 6-Bromo-dihydroisoquinolinone | NBS | DMF | 78 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.5–8.5 ppm) and carbonyl carbons (δ ~170 ppm). Diastereotopic protons in the dihydro ring show splitting patterns .

- IR Spectroscopy : Confirm the lactam carbonyl stretch (~1650–1700 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹) .

- HRMS : Use electrospray ionization (ESI) to verify molecular ion peaks (e.g., [M+H]⁺) with isotopic patterns matching bromine .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:

- Temperature : 40°C, 60°C, and 25°C (control) for 4 weeks.

- Humidity : 75% RH in desiccators with saturated NaCl.

- Light : UV-vis irradiation (ICH Q1B guidelines).

Monitor degradation via HPLC-UV and track loss of parent compound. Use kinetic modeling (Arrhenius equation) to predict shelf-life .

Advanced Research Questions

Q. What strategies address contradictory regioselectivity outcomes in bromination reactions of dihydroisoquinolinones?

- Methodological Answer : Conflicting bromination patterns may arise from solvent polarity or steric effects. To resolve this:

- Perform in silico DFT calculations to map electron density and predict reactive sites.

- Use directing groups (e.g., methoxy) to control bromine placement, then remove them post-reaction.

- Compare experimental results with crystallographic data (if available) to validate structures .

Q. How can researchers reconcile discrepancies in NMR data for brominated dihydroisoquinolinones?

- Methodological Answer :

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at −40°C.

- 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm coupling networks.

- Deuterated Solvent Screening : Use CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts .

Q. What mechanistic insights guide the optimization of catalytic systems for dihydroisoquinolinone functionalization?

- Methodological Answer :

- Kinetic Studies : Monitor intermediates via time-resolved FTIR or quenching experiments.

- Isotopic Labeling : Use ¹⁸O-labeled water to trace lactam ring opening/closure pathways.

- Catalyst Screening : Test Pd, Cu, or Fe complexes for cross-coupling reactions, analyzing turnover frequencies (TOF) .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model solvation effects and transition states.

- Fukui Function Analysis : Identify electrophilic/nucleophilic sites using Gaussian software.

- Docking Studies : Predict binding affinities with biological targets (e.g., enzymes) for activity hypotheses .

Q. What advanced techniques quantify surface adsorption of this compound in environmental chemistry studies?

- Methodological Answer :

- Microspectroscopic Imaging : Use AFM-IR to map adsorption on indoor surfaces (e.g., glass, polymers).

- QCM-D (Quartz Crystal Microbalance with Dissipation) : Measure mass changes during adsorption/desorption cycles.

- ToF-SIMS : Profile surface composition post-exposure to trace degradation products .

Data Analysis & Collaboration

Q. How should interdisciplinary teams design experiments to explore this compound’s bioactivity?

- Methodological Answer :

- PICO Framework : Define Population (cell lines), Intervention (compound dosage), Comparison (control analogs), Outcome (IC₅₀).

- High-Throughput Screening : Use 96-well plates with automated readouts for cytotoxicity and target inhibition.

- Meta-Analysis : Aggregate data from public databases (ChEMBL, PubChem) to identify structure-activity trends .

Q. What collaborative approaches resolve challenges in scaling up synthesis while maintaining purity?

- Methodological Answer :

- DoE (Design of Experiments) : Apply factorial design to optimize temperature, solvent volume, and stirring rate.

- PAT (Process Analytical Technology) : Implement inline NIR spectroscopy for real-time purity monitoring.

- Cross-Lab Validation : Share batches with independent labs for reproducibility assessment using standardized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.